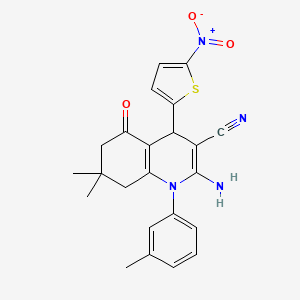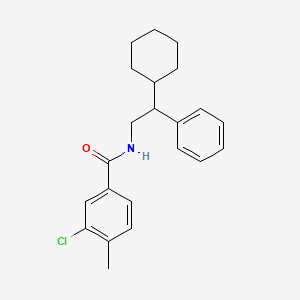![molecular formula C17H15F3N2O3 B4327493 ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate](/img/structure/B4327493.png)
ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate
Vue d'ensemble
Description
Ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate, also known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a type of adenosine triphosphate (ATP)-gated ion channel that is expressed on immune cells, including macrophages and microglia. Activation of the P2X7 receptor can trigger the release of pro-inflammatory cytokines and chemokines, which can contribute to the pathogenesis of various diseases, including chronic pain, neurodegenerative disorders, and autoimmune diseases. A-438079 has been shown to inhibit the activation of the P2X7 receptor and reduce inflammation in preclinical models, making it a promising candidate for the development of novel therapeutics.
Mécanisme D'action
Ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate selectively binds to the P2X7 receptor and inhibits its activation by ATP. The P2X7 receptor is a ligand-gated ion channel that is expressed on immune cells and plays a key role in the regulation of inflammation. Activation of the P2X7 receptor can trigger the release of pro-inflammatory cytokines and chemokines, which can contribute to the pathogenesis of various diseases. By inhibiting the activation of the P2X7 receptor, ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate can reduce inflammation and potentially treat a range of inflammatory diseases.
Biochemical and Physiological Effects
ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate has been shown to have a range of biochemical and physiological effects in preclinical models. In addition to its anti-inflammatory effects, ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate has been shown to reduce neuropathic pain, improve cognitive function, and reduce the severity of multiple sclerosis. ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate has also been shown to reduce the production of reactive oxygen species and prevent oxidative stress in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate has several advantages for lab experiments. It is a highly selective antagonist of the P2X7 receptor and has been extensively validated in preclinical models. ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate is also relatively easy to synthesize and has a well-defined chemical structure, which makes it a useful tool for studying the role of the P2X7 receptor in various diseases. However, ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate also has a relatively short half-life, which can limit its efficacy in some experimental settings.
Orientations Futures
There are several future directions for the study of ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the testing of ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate in clinical trials for the treatment of various inflammatory diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to elucidate the precise mechanism of action of ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate and its potential effects on other signaling pathways. Overall, ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate represents a promising candidate for the development of novel therapeutics for the treatment of inflammatory diseases.
Applications De Recherche Scientifique
Ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate has been extensively studied in preclinical models of various diseases. In a rat model of neuropathic pain, ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate was shown to reduce mechanical allodynia and thermal hyperalgesia by inhibiting the activation of the P2X7 receptor. In a mouse model of multiple sclerosis, ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate was shown to reduce the severity of disease by inhibiting the production of pro-inflammatory cytokines and chemokines. In a mouse model of Alzheimer's disease, ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate was shown to reduce neuroinflammation and improve cognitive function.
Propriétés
IUPAC Name |
ethyl N-[4-[[4-(trifluoromethyl)benzoyl]amino]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c1-2-25-16(24)22-14-9-7-13(8-10-14)21-15(23)11-3-5-12(6-4-11)17(18,19)20/h3-10H,2H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQDVSSYDAZMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327413.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327424.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327432.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327438.png)


![4-methoxy-1-methyl-2-(methylthio)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d][1,3,2]diazaphosphinine 2-sulfide](/img/structure/B4327460.png)
![N-[2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]-3-nitrobenzamide](/img/structure/B4327469.png)
![4-(3,4-dihydroquinolin-1(2H)-yl)-6-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3,5-triazin-2-amine](/img/structure/B4327474.png)
![ethyl 3-{[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B4327481.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4327483.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B4327498.png)

